molecular formula C6H5F2NO2 B068909 3,5-difluoro-2-methoxy-1H-pyridin-4-one CAS No. 184484-16-0

3,5-difluoro-2-methoxy-1H-pyridin-4-one

Cat. No.: B068909
CAS No.: 184484-16-0
M. Wt: 161.11 g/mol
InChI Key: OUHUQRDHRIXTQI-UHFFFAOYSA-N
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Description

4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) is a chemical compound with the molecular formula C6H5F2NO2 and a molecular weight of 161.106 g/mol It is characterized by the presence of a pyridinol ring substituted with two fluorine atoms and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) typically involves the introduction of fluorine atoms and a methoxy group onto a pyridinol ring. One common method involves the fluorination of a pyridinol precursor followed by methoxylation. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and methoxylating agents like sodium methoxide in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of substituted pyridinol derivatives.

Scientific Research Applications

4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) involves its interaction with specific molecular targets. The fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 4,5-difluoro-2-methoxy-(9CI)
  • Phenol, 3,5-difluoro-2-methoxy-(9CI)
  • 4-Pyridinol, 3,5-dichloro-2-methoxy-6-(trichloromethyl)-
  • 4(1H)-Pyridinone,3,5-difluoro-(9CI)

Uniqueness

4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) is unique due to its specific substitution pattern on the pyridinol ring. The presence of both fluorine atoms and a methoxy group imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

CAS No.

184484-16-0

Molecular Formula

C6H5F2NO2

Molecular Weight

161.11 g/mol

IUPAC Name

3,5-difluoro-2-methoxy-1H-pyridin-4-one

InChI

InChI=1S/C6H5F2NO2/c1-11-6-4(8)5(10)3(7)2-9-6/h2H,1H3,(H,9,10)

InChI Key

OUHUQRDHRIXTQI-UHFFFAOYSA-N

SMILES

COC1=C(C(=O)C(=CN1)F)F

Canonical SMILES

COC1=C(C(=O)C(=CN1)F)F

Synonyms

4-Pyridinol,3,5-difluoro-2-methoxy-(9CI)

Origin of Product

United States

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